
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of various fluorinated compounds. The presence of chlorine, fluorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the halogen exchange reaction between 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride at elevated temperatures (170-200°C) and high pressure (at least 200 psig) in the absence of a catalyst . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully reduced derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing complex fluorinated compounds. These derivatives are essential in materials science and catalysis, where fluorination often improves the stability and reactivity of organic molecules.
2. Biology
- Fluorinated Biomolecules : It is utilized in developing fluorinated biomolecules for studying biological processes. The presence of fluorine can significantly alter the biological activity of compounds, making them useful in various biochemical assays.
3. Medicine
- Pharmaceutical Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those designed to exhibit enhanced biological activity and metabolic stability due to fluorination. Fluorinated drugs often demonstrate improved pharmacokinetic properties.
4. Agriculture
- Agrochemical Production : In the agricultural sector, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is used in the formulation of agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in crop protection products.
The biological activities of this compound have been documented in various studies:
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Exhibits activity against specific bacterial strains | |
Anticancer | Inhibits cell proliferation in cancer cell lines | |
Anti-inflammatory | Potential modulation of inflammatory responses |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of trifluoromethylpyridine derivatives on A549 lung cancer cells. The findings indicated that higher concentrations of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to explore its mechanisms and efficacy against various cancer types.
Case Study 2: Anti-inflammatory Effects
Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds similar to this compound exhibited promising anti-inflammatory properties. These effects were comparable to established anti-inflammatory drugs like indomethacin, highlighting the importance of specific substituents on the pyridine ring for enhancing biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
2-Fluoro-3-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical syntheses.
2-Chloro-5-(trifluoromethyl)pyridine: Employed as a model substrate for regioselective functionalization.
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it a versatile building block for synthesizing a wide range of fluorinated compounds.
Biological Activity
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and drug development. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H2ClF4N
- Molecular Weight : 199.53 g/mol
- Structure : The compound features a unique arrangement of halogen atoms (chlorine, fluorine, and trifluoromethyl), which contributes to its distinct chemical reactivity and stability.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of fluorine atoms enhances the electronic properties of the molecule, potentially increasing its binding affinity and selectivity toward specific enzymes or receptors involved in various biological pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may modulate the activity of enzymes through binding interactions, influencing metabolic pathways.
- Receptor Binding : It has potential applications in targeting specific receptors, which could lead to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain strains, although specific efficacy data are still being gathered.
- Anticancer Potential : The compound is being investigated for its potential role in cancer therapeutics due to its ability to inhibit cell proliferation in various cancer cell lines.
- Inflammatory Response Modulation : Some derivatives of pyridine compounds have shown anti-inflammatory effects, indicating that this compound may also influence inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives, including this compound, on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds with similar structures to this compound exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. The study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
Halogen exchange : Reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous HF at 170–200°C under high pressure (>200 psig) .
Multi-step synthesis : Starting from 3-picoline, involving chlorination, fluorination, and nuclear chlorination .
- Optimization : Yield depends on temperature control (excessive heat degrades intermediates) and solvent selection (polar aprotic solvents enhance reactivity). Pilot-scale trials report ~30% overall yield for multi-step routes .
Q. How can spectroscopic techniques characterize substituent effects in this compound?
- Approach :
- 19F NMR : Identifies electronic environments of fluorine atoms; trifluoromethyl groups typically resonate at δ -60 to -65 ppm .
- X-ray crystallography : Resolves spatial arrangement of substituents; Cl and F at positions 2/3 create steric hindrance influencing reactivity .
- Mass spectrometry : Confirms molecular weight (199.53 g/mol) and fragmentation patterns .
Q. What are the common nucleophilic substitution reactions, and how do leaving groups compare?
- Reactions :
- Cl substitution : More reactive than F due to lower bond dissociation energy. Amines or thiols displace Cl under mild conditions (e.g., DMF, 60°C) .
- F substitution : Requires harsher conditions (e.g., CsF/DMSO at 120°C) .
- Data Table :
Leaving Group | Reactivity (Relative Rate) | Preferred Nucleophiles |
---|---|---|
Cl | 1.0 | Amines, alkoxides |
F | 0.3 | Strong bases (e.g., Grignard reagents) |
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactivity) be resolved?
- Analysis Framework :
Purity validation : Check via HPLC (Thermo Scientific reports ≥98% purity ). Impurities like 2,3-dichloro analogs may confound assays.
Assay conditions : Test across pH ranges; fluorine’s electronegativity affects bioavailability in acidic microenvironments .
Structural analogs : Compare with 2-chloro-5-(trifluoromethyl)pyridine (lower activity due to missing F) .
Q. What strategies address regioselectivity challenges in coupling reactions?
- Case Study : Suzuki-Miyaura coupling at position 4 vs. 6:
- DFT modeling : Predicts higher activation energy for position 4 due to trifluoromethyl steric effects .
- Catalyst screening : Pd(PPh₃)₄ favors position 6 (yield: 72%), while PdCl₂(dppf) shifts to position 4 (yield: 58%) .
Q. How can reaction conditions be optimized for scale-up without compromising stability?
- Key Parameters :
- Temperature : Exceeding 200°C during halogen exchange causes decomposition (melting point: 16–20°C ).
- Solvent : Replace DMSO with sulfolane for higher boiling point and reduced side reactions .
- Data : Pilot batches show 15% yield increase when pressure is maintained at 220 psig .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methods :
- DFT calculations : Gaussian 16 models transition states for SNAr reactions; Mulliken charges indicate Cl as primary reactive site .
- Molecular docking : Screens binding affinity to biological targets (e.g., CYP450 enzymes) using AutoDock Vina .
Application-Oriented Questions
Q. How can derivatives be designed for targeted agrochemical activity?
- Workflow :
Functionalization : Introduce thiocyanate or methoxy groups at position 2 to enhance lipid solubility .
Bioactivity testing : Compare herbicidal activity with fluazifop-butyl (a commercial analog ).
- Data : EC₅₀ for aphid mortality drops from 120 ppm (parent) to 45 ppm for 2-thiocyanate derivatives .
Q. What role does the trifluoromethyl group play in stabilizing intermediates?
- Mechanistic Insight :
- Electron-withdrawing effect : Stabilizes negative charge in Meisenheimer complexes during SNAr .
- Steric protection : Shields the pyridine ring from π-π stacking interactions in catalytic cycles .
Q. How does fluorination impact metabolic stability in drug design?
- In vitro studies :
- Microsomal stability : Half-life increases from 1.2 h (non-fluorinated) to 4.8 h (fluorinated) in human liver microsomes .
- CYP inhibition : Fluorine reduces binding to CYP3A4 (IC₅₀: 12 µM vs. 8 µM for chloro analog) .
Q. Tables for Key Data
Table 1. Biological Activity Profile
Activity Type | Observations | Assay Model | Reference |
---|---|---|---|
Antimicrobial | MIC: 8 µg/mL (E. coli) | Broth dilution | |
Anticancer | IC₅₀: 15 µM (HeLa cells) | MTT assay | |
Herbicidal | 90% growth inhibition at 100 ppm | Arabidopsis thaliana |
Table 2. Comparison with Structural Analogs
Compound | Key Feature | Reactivity (vs. Parent) |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | No F at position 2 | 40% lower in SNAr |
3-Chloro-5-(trifluoromethyl)pyridine | Cl at position 3 | Higher thermal stability |
2,4-Difluoro-5-(trifluoromethyl)pyridine | Additional F at position 4 | Enhanced electrophilicity |
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSROTVTTLUHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361445 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72537-17-8 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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